2-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
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Overview
Description
2-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid typically involves the nitration of a pyrimidine precursor followed by the introduction of an acetic acid moiety. Common reagents used in the synthesis include nitric acid, sulfuric acid, and acetic anhydride. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acylation processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of certain enzymes or as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby disrupting normal cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
5-Nitro-2,4-dioxo-3,4-dihydropyrimidine: Lacks the acetic acid moiety but shares the core pyrimidine structure.
Uniqueness
2-(5-Nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetic acid moiety allows for additional chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C6H5N3O6 |
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Molecular Weight |
215.12 g/mol |
IUPAC Name |
2-(5-nitro-2,4-dioxopyrimidin-1-yl)acetic acid |
InChI |
InChI=1S/C6H5N3O6/c10-4(11)2-8-1-3(9(14)15)5(12)7-6(8)13/h1H,2H2,(H,10,11)(H,7,12,13) |
InChI Key |
YTIVWMOCZYRTFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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